Cas no 51953-05-0 (7H-Purin-8-ol)

7H-Purin-8-ol is a purine derivative with significant relevance in biochemical and pharmaceutical research. This heterocyclic compound serves as a key intermediate in the synthesis of nucleoside analogs and other biologically active molecules. Its structural features make it valuable for studying enzyme inhibition, particularly in pathways involving purine metabolism. The compound exhibits stability under standard laboratory conditions, facilitating handling and storage. Researchers utilize 7H-Purin-8-ol for its role in exploring adenosine receptor interactions and potential therapeutic applications. Its well-defined chemical properties and compatibility with common organic solvents enhance its utility in synthetic chemistry. The product is typically supplied with high purity, ensuring reproducibility in experimental outcomes.
7H-Purin-8-ol structure
7H-Purin-8-ol structure
Product name:7H-Purin-8-ol
CAS No:51953-05-0
MF:C5H4N4O
MW:136.111459732056
CID:366653
PubChem ID:229771

7H-Purin-8-ol Chemical and Physical Properties

Names and Identifiers

    • 7H-Purin-8-ol
    • 7,9-dihydropurin-8-one
    • 9H-Purin-8-ol
    • 9H-PURIN-8-OL (9CI)
    • 7,9-dihydro-8h-purin-8-one
    • 8-hydroxypurine
    • SCHEMBL277596
    • NSC23719
    • AKOS025393591
    • 7h-purin-8(9h)-one
    • 13230-97-2
    • NSC-23719
    • 51953-05-0
    • DTXSID301030859
    • MFCD18823025
    • 8H-Purin-8-one, 1,7-dihydro- (9CI)
    • SY346773
    • A909326
    • 8H -Purin-8-one, 7,9-dihydro-
    • TS-00029
    • 8,9-dihydro-7H-purin-8-one
    • MFCD23135386
    • CHEBI:179178
    • YPDSIEMYVQERLJ-UHFFFAOYSA-N
    • 7,9-dihydro-purin-8-one
    • Inchi: InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10)
    • InChI Key: YPDSIEMYVQERLJ-UHFFFAOYSA-N
    • SMILES: C1=C2C(=NC=N1)NC(=O)N2

Computed Properties

  • Exact Mass: 136.03900
  • Monoisotopic Mass: 136.03851076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.9Ų
  • XLogP3: -0.8

Experimental Properties

  • Density: 1.4295 (rough estimate)
  • Boiling Point: 250.36°C (rough estimate)
  • Refractive Index: 1.8500 (estimate)
  • PSA: 74.69000
  • LogP: 0.05850

7H-Purin-8-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM138512-1g
7H-purin-8-ol
51953-05-0 95%
1g
$730 2024-07-15
Chemenu
CM138512-1g
7H-purin-8-ol
51953-05-0 95%
1g
$729 2021-08-05
Alichem
A449040502-1g
7H-Purin-8-ol
51953-05-0 95%
1g
$628.00 2023-09-01

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.